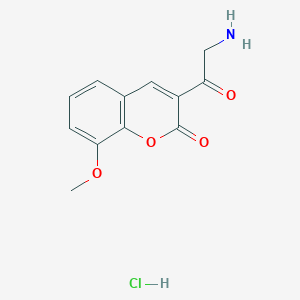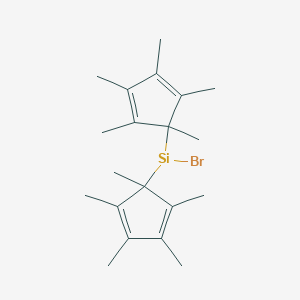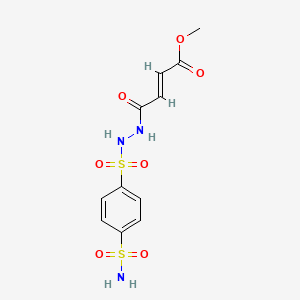
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide is a complex organic compound with a unique structure that combines a butenedioic acid ester with a sulfonyl hydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide typically involves multiple steps:
Esterification: The initial step involves the esterification of 2-butenedioic acid with methanol to form the monomethyl ester.
Hydrazide Formation: Finally, the hydrazide group is introduced by reacting the sulfonylated ester with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted hydrazides.
科学的研究の応用
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and reactivity.
Materials Science: The compound is explored for use in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.
類似化合物との比較
Similar Compounds
2-Butenedioic acid, 2-methyl-, (E)-:
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: This compound has a similar ester structure but with different substituents.
Uniqueness
The uniqueness of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide lies in its combination of ester and sulfonyl hydrazide groups, which confer distinct chemical reactivity and potential biological activity.
特性
CAS番号 |
114642-67-0 |
|---|---|
分子式 |
C11H13N3O7S2 |
分子量 |
363.4 g/mol |
IUPAC名 |
methyl (E)-4-oxo-4-[2-(4-sulfamoylphenyl)sulfonylhydrazinyl]but-2-enoate |
InChI |
InChI=1S/C11H13N3O7S2/c1-21-11(16)7-6-10(15)13-14-23(19,20)9-4-2-8(3-5-9)22(12,17)18/h2-7,14H,1H3,(H,13,15)(H2,12,17,18)/b7-6+ |
InChIキー |
NGPPEDWLJAJCIE-VOTSOKGWSA-N |
異性体SMILES |
COC(=O)/C=C/C(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
正規SMILES |
COC(=O)C=CC(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


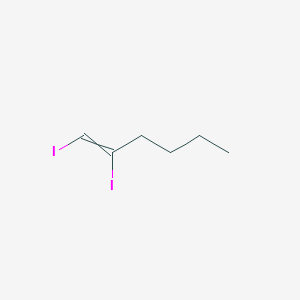
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
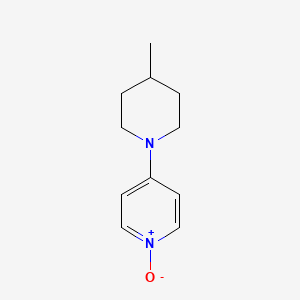
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
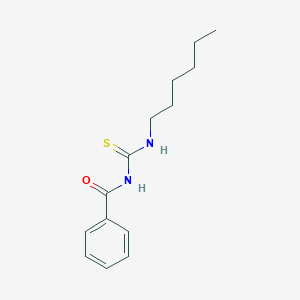

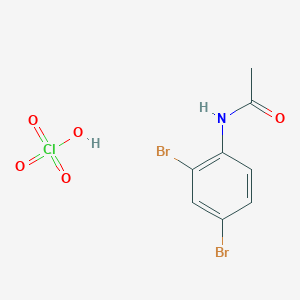
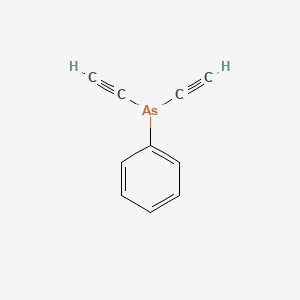
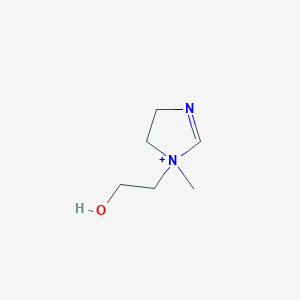

![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
